molecular formula C10H10N2 B2411910 5,6,7,8-Tetrahydroquinoline-3-carbonitrile CAS No. 101871-76-5

5,6,7,8-Tetrahydroquinoline-3-carbonitrile

Cat. No.: B2411910
CAS No.: 101871-76-5
M. Wt: 158.204
InChI Key: ZXYCBOPLSGUKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinoline-3-carbonitrile is an organic compound with the molecular formula C10H10N2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological and pharmaceutical activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6,7,8-Tetrahydroquinoline-3-carbonitrile can be synthesized via a one-pot three-component condensation reaction. This involves the reaction of 2,6-bis(substituted benzylidene)cyclohexanone, arylamines or substituted 2-aminothiazoles, and malononitrile in the presence of a basic catalyst such as bleaching earth clay (pH 12.5) in PEG-400 . This method is efficient, environmentally friendly, and provides good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for large-scale production. The use of recyclable catalysts and green solvents makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological activities .

Scientific Research Applications

5,6,7,8-Tetrahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in medicinal chemistry and drug development.

Biological Activity

5,6,7,8-Tetrahydroquinoline-3-carbonitrile (THQC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.

Chemical Structure and Synthesis

THQC is characterized by its tetrahydroquinoline structure with a carbonitrile group at the 3-position. The synthesis of THQC can be achieved through various methods, including multi-component reactions involving cyclohexanone and arylidenemalononitriles. For example, one study reported the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile via the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate .

Antioxidant Activity

Several studies have evaluated the antioxidant potential of THQC and its derivatives. In one study, a specific derivative (SF8) demonstrated a low IC50 value of 29.19 ± 0.25 µg/mL in scavenging DPPH free radicals, indicating strong antioxidant activity . The results are summarized in Table 1:

CompoundIC50 (µg/mL)Assay Type
SF829.19 ± 0.25DPPH Scavenging
SF5242.77 ± 2.31Total Antioxidant Capacity
SF989.93α-Amylase Inhibition

Antimicrobial Activity

THQC has shown promising antimicrobial properties against various pathogens. A study reported that certain derivatives exhibited moderate activity against Candida albicans and Staphylococcus aureus. Specifically, compounds such as 4a and 7 demonstrated notable bactericidal effects . The relationship between functional groups and biological activity indicates that modifications to the THQC structure can enhance its antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of THQC was assessed through nitric oxide (NO) assays. Compounds derived from THQC were selected for in vivo evaluation based on their ability to suppress NO generation by inhibiting inducible nitric oxide synthase (iNOS) activity . The findings suggest that these compounds may offer therapeutic benefits in managing inflammatory conditions.

Anticancer Activity

Research has also highlighted the anticancer properties of THQC derivatives. One study indicated that a specific derivative achieved an IC50 value of 11.9 ± 1.04 µM against Hep-2C cancer cells after 72 hours of treatment, comparable to the standard drug cisplatin (IC50 = 14.6 ± 1.01 µM) . This suggests that THQC derivatives could be potential candidates for cancer therapy.

Case Studies and Research Findings

  • Antioxidant Study : A comprehensive evaluation of several THQC derivatives revealed significant differences in antioxidant capacity based on structural variations. The most potent compound was noted for its ability to stabilize free radicals effectively.
  • Antimicrobial Evaluation : A series of THQC analogues were synthesized and tested against a panel of bacteria and fungi. The results indicated that specific substitutions could lead to enhanced antimicrobial activity.
  • In Vivo Anti-inflammatory Study : Selected compounds were subjected to animal models to assess their anti-inflammatory effects, showing promising results in reducing inflammation markers.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYCBOPLSGUKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of commercially available 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonitrile [CAS no 65242-27-5] (1 g, 5.19 mmol), zinc dust (activated) (602 mg, 9.2 mmol) and sodium acetate trihydrate (694 mg, 479 μl, 5.1 mmol) in acetic acid (5.19 g, 4.95 ml, 86.4 mmol) was stirred at 60° C. for 2 hours. Water (2.5 ml) was added and the mixture stirred at 60° C. for another 5 hours. After cooling to 23° C., the mixture was basified with aqueous 1 M NaOH solution, filtered through Celite®, the filtrate extracted with THF, the organic layers dried over Na2SO4 and the solvent evaporated leaving a yellow liquid. The crude material was purified by silica gel flash chromatography with n-heptane/ethyl acetate to give the 5,6,7,8-tetrahydroquinoline-3-carbonitrile as a white solid (433 mg, 53% yield). MS (ISP): m/z=159.1 [(M+H)+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
479 μL
Type
reactant
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step One
Name
Quantity
602 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What are the common synthetic approaches to 5,6,7,8-Tetrahydroquinoline-3-carbonitrile derivatives?

A1: Several methods have been developed. One approach utilizes a one-pot, four-component reaction involving an aromatic aldehyde, cyclohexanone, malononitrile, and an amine in the presence of a basic ionic liquid like [bmim]OH. [, ] This method is notable for its efficiency and the formation of multiple bonds in a single step. Another method employs microwave-assisted synthesis, reacting cyclohexanone with arylidene malononitriles in the presence of sodium and the corresponding alcohol. [] This technique stands out for its speed and potential for producing novel 2-alkoxy derivatives.

Q2: What structural insights can be gained from spectroscopic data on 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?

A2: Characterization typically involves IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. [] These techniques provide detailed information about functional groups, proton and carbon environments, and molecular weight, confirming the structure and purity of the synthesized compounds.

Q3: Have any crystal structures of this compound derivatives been reported, and what insights do they offer?

A3: Yes, crystallographic studies have been conducted on various derivatives. For example, structures of three homologues with increasing ring size, including a this compound derivative, revealed differences in molecular conformation and highlighted the role of C—H⋯N hydrogen bonds in their crystal packing. []

Q4: Has the this compound scaffold been explored for potential biological activity?

A4: Research suggests potential anti-inflammatory properties associated with this scaffold. Studies have shown that certain 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives exhibit in vivo anti-inflammatory activity by acting as prostaglandin inhibitors. [, ]

Q5: How does the structure of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives relate to their potential anti-inflammatory activity?

A5: Docking studies into the catalytic site of p38 mitogen-activated protein kinase (MAPK) have been used to understand structure-activity relationships. Derivatives with specific substitutions, like a 2-(pyridin-3-yl) group, showed promising binding energies, suggesting their potential as lead compounds for anti-inflammatory drug development. []

Q6: Beyond anti-inflammatory activity, have other biological targets been explored for this class of compounds?

A6: While anti-inflammatory activity represents a significant focus, researchers are also investigating their antifungal properties. [] Additionally, studies have explored the potential of specific derivatives, like those containing chalcogenamide groups, for weight management in animal models. []

Q7: What synthetic strategies are employed to introduce diversity into the this compound scaffold?

A7: Researchers utilize the reactivity of the 2-amino group in 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. Reactions with various reagents like DMF-DMA, carbon disulfide, urea, thiourea, formamide, formic acid, acetyl chloride, and isothiocyanates enable the synthesis of diverse derivatives. []

Q8: Have any studies investigated the use of catalysts in the synthesis of this compound derivatives?

A8: Yes, research has demonstrated the effectiveness of catalysts like bleaching earth clay (pH 12.5)/PEG-400 for synthesizing these compounds. [] This catalytic system allows for a more environmentally friendly approach and the potential for recycling. Another study employed a superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst. []

Q9: Has the cross-recyclization of other heterocyclic systems been explored as a route to 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?

A9: Yes, studies have explored the cross-recyclization of 4-alkyl(aryl, hetaryl)-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with reagents like 4-(cyclohex-1-en-1-yl)-morpholine, alkyl halides, and cyclohexanone to yield this compound derivatives, specifically 4-alkyl(aryl, hetaryl)-2-thioxo-5,6,7,8-tetrahydroquinoline-3-carbonitriles. [, ]

Q10: Are there any reported applications of density functional theory (DFT) calculations in the study of 5,6,7,8-Tetrahydroquinoline-3-carbonitriles?

A10: Yes, DFT calculations have been employed to investigate the structural and electronic properties of quinoline and quinazoline derivatives, including 5,6,7,8-tetrahydroquinoline-3-carbonitriles. [] These calculations provide valuable insights into molecular geometries, electronic structures, and other physicochemical properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.